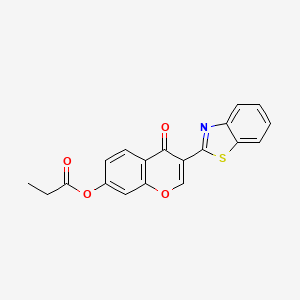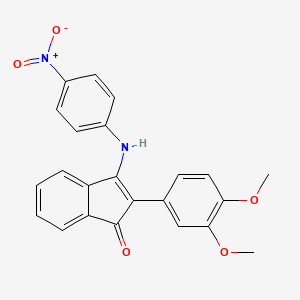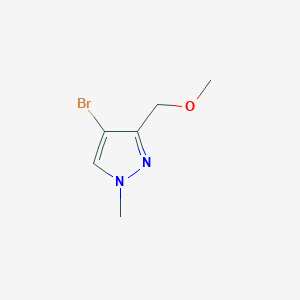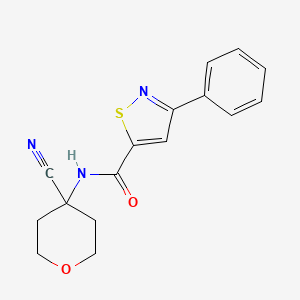
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with hydrazine hydrate and 4-methylaniline under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazinyl group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antiviral agent. It has been studied for its activity against various bacterial strains and viruses.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions. It has been evaluated for its ability to inhibit specific enzymes and its binding affinity to target proteins.
Industrial Applications: In the industry, this compound is used as an intermediate in the synthesis of other complex molecules. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, inhibiting their activity and leading to the desired biological effect . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide can be compared with other pyridine derivatives such as:
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide: This compound has similar structural features but with a chlorine atom instead of the hydrazinyl group.
6-methyl-2-amino pyridine: Another pyridine derivative with different functional groups, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for targeted applications in research and industry.
Properties
IUPAC Name |
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-2-5-11(6-3-9)16-13(18)10-4-7-12(17-14)15-8-10/h2-8H,14H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRGFYHLKQKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid](/img/structure/B2478235.png)




![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2478245.png)


![N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide](/img/structure/B2478252.png)
![4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine](/img/structure/B2478254.png)
![(4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2478255.png)
![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)
![4-(2,3-Dihydro-1H-indol-5-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B2478257.png)
